5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This method allows for the preparation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate the cyclization and oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: Direct arylation of oxazoles can be achieved using palladium-catalyzed reactions with aryl halides.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Palladium catalysts and phosphine ligands are used for the arylation of oxazoles.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for use in different applications .
Scientific Research Applications
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Amino-2-methyl-1,3-oxazole-4-carboxylic acid can be compared with other similar compounds, such as:
Benzoxazoles: These compounds also contain an oxazole ring but have different substituents, leading to varied biological activities.
Isoxazoles: Isoxazoles have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-2-methyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSPSWMQSJOQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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